ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is an intricate and notable compound primarily studied for its potential applications in medicinal chemistry. The structure includes a quinazoline ring substituted with a fluoro and a piperidine moiety, introducing unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available substrates such as 6-fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carboxylate.
Condensation Reaction: : The key synthetic route involves a condensation reaction between the quinazoline derivative and the piperidine-1-carboxylate under controlled acidic conditions.
Esterification: : The product of the condensation reaction undergoes esterification with ethanol to yield ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to ensure consistent reaction conditions, improving yield and reducing reaction time. Solvent selection and purification steps are crucial to obtain high-purity compounds, ready for pharmaceutical application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the quinazoline ring to modify its electronic properties.
Substitution: : Halogen substitution reactions, especially involving the fluorine atom, can modify the compound's activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Organometallic reagents such as Grignard reagents or halogen exchange with alkali metals.
Major Products
The primary products formed from these reactions are typically derivatives of the original compound, modified at specific functional groups to alter its activity or stability.
Scientific Research Applications
Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate has been explored extensively in:
Chemistry: : Investigated as a reactive intermediate in organic synthesis.
Biology: : Used in binding studies to understand protein-ligand interactions.
Medicine: : Studied for its potential anti-cancer properties due to its ability to inhibit certain kinases.
Industry: : Applied in the development of novel agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzyme active sites or receptor proteins. Its quinazoline moiety is particularly effective at binding to ATP-binding pockets in kinases, inhibiting their activity and thereby modulating cell signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate stands out due to its specific substitution pattern:
Similar Compounds: : Other quinazoline derivatives like gefitinib and erlotinib also target kinases but lack the piperidine-1-carboxylate moiety.
Uniqueness: : The fluoro and piperidine substitutions grant it unique binding affinities and reactivity profiles compared to simpler quinazoline derivatives.
This compound’s unique structural features and diverse reactivity make it a valuable molecule for ongoing scientific research. It’s like a chemical Swiss army knife—versatile, adaptable, and indispensable for scientists.
Properties
IUPAC Name |
ethyl 4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-24-16(23)19-7-5-11(6-8-19)20-14(21)12-9-10(17)3-4-13(12)18-15(20)22/h3-4,9,11H,2,5-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBGONIOPNGVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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